molecular formula C21H23NO2 B3851579 2-[Benzyl-[(4-methoxynaphthalen-1-yl)methyl]amino]ethanol

2-[Benzyl-[(4-methoxynaphthalen-1-yl)methyl]amino]ethanol

Cat. No.: B3851579
M. Wt: 321.4 g/mol
InChI Key: SGXFFYXJQNQRIO-UHFFFAOYSA-N
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Description

2-[Benzyl-[(4-methoxynaphthalen-1-yl)methyl]amino]ethanol is an organic compound that features a benzyl group, a methoxynaphthalene moiety, and an ethanolamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl-[(4-methoxynaphthalen-1-yl)methyl]amino]ethanol typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with benzylamine, followed by reduction and subsequent reaction with ethanolamine. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl-[(4-methoxynaphthalen-1-yl)methyl]amino]ethanol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: The benzyl and methoxynaphthalene groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthaldehydes, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

2-[Benzyl-[(4-methoxynaphthalen-1-yl)methyl]amino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Benzyl-[(4-methoxynaphthalen-1-yl)methyl]amino]ethanol involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Benzylaminoethanol: Similar structure but lacks the methoxynaphthalene group.

    N-Benzylethanolamine: Another related compound with a simpler structure.

Uniqueness

2-[Benzyl-[(4-methoxynaphthalen-1-yl)methyl]amino]ethanol is unique due to the presence of the methoxynaphthalene moiety, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

2-[benzyl-[(4-methoxynaphthalen-1-yl)methyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-24-21-12-11-18(19-9-5-6-10-20(19)21)16-22(13-14-23)15-17-7-3-2-4-8-17/h2-12,23H,13-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXFFYXJQNQRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CN(CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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